molecular formula C15H19F3N6O B11512031 N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine

N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine

Cat. No.: B11512031
M. Wt: 356.35 g/mol
InChI Key: UESILJGLYUFPAO-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of tert-butyl, methyl, and trifluoromethoxy-phenyl groups attached to the triazine core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. For instance, the reaction of cyanuric chloride with tert-butylamine, methylamine, and 4-trifluoromethoxyaniline in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine core can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trifluoromethoxy-phenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19F3N6O

Molecular Weight

356.35 g/mol

IUPAC Name

2-N-tert-butyl-6-N-methyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C15H19F3N6O/c1-14(2,3)24-13-22-11(19-4)21-12(23-13)20-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H3,19,20,21,22,23,24)

InChI Key

UESILJGLYUFPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NC

Origin of Product

United States

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